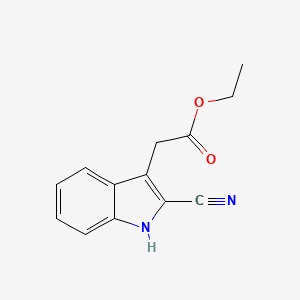![molecular formula C8H5FeO5 B13658327 [1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron](/img/structure/B13658327.png)
[1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron is a coordination compound that features iron as the central metal atom coordinated to 1,4-benzenedicarboxylate ligands and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron typically involves the reaction of iron(III) chloride hexahydrate with terephthalic acid in the presence of a solvent such as N,N-dimethylformamide (DMF). The reaction is carried out in an autoclave at elevated temperatures (around 150°C) for several hours. After cooling, the solid product is recovered by centrifugation and washed to remove residual solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
[1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron can undergo various chemical reactions, including:
Oxidation: The iron center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligands coordinated to the iron center can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be facilitated by using solvents like DMF or acetonitrile and heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(III) oxide or other iron-containing compounds, while substitution reactions may result in new coordination complexes with different ligands.
科学研究应用
Chemistry
In chemistry, [1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron is used as a catalyst in various organic reactions. Its ability to facilitate redox reactions makes it valuable in synthetic chemistry.
Biology and Medicine
Industry
In industry, this compound can be used in the development of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
作用机制
The mechanism by which [1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron exerts its effects involves the coordination of ligands to the iron center, which can alter the electronic properties of the metal and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Iron(III) chloride: A common iron compound used in various chemical reactions.
Iron(III) oxide: An iron compound with applications in catalysis and materials science.
Iron(III) acetylacetonate: A coordination compound used as a catalyst in organic synthesis.
Uniqueness
[1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron is unique due to its specific coordination environment, which includes 1,4-benzenedicarboxylate ligands and a hydroxyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and materials science.
属性
分子式 |
C8H5FeO5 |
|---|---|
分子量 |
236.97 g/mol |
IUPAC 名称 |
iron(3+);terephthalate;hydroxide |
InChI |
InChI=1S/C8H6O4.Fe.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |
InChI 键 |
IFKXKZNXXSVORM-UHFFFAOYSA-K |
规范 SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)
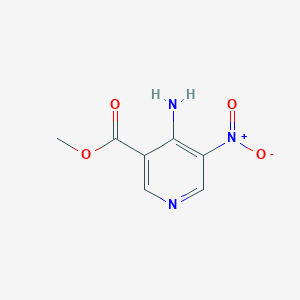
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
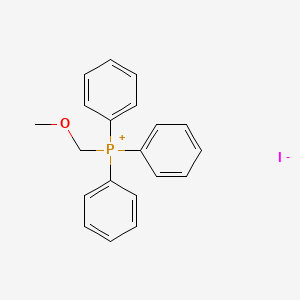

![4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride](/img/no-structure.png)
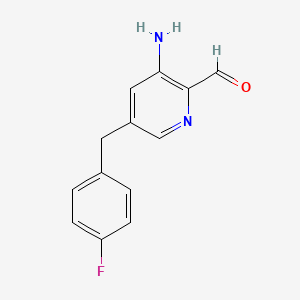
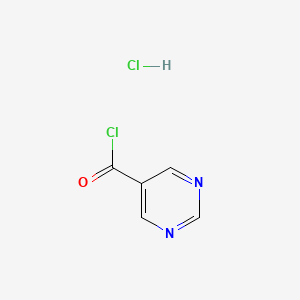
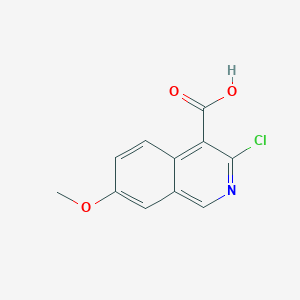
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylicacid](/img/structure/B13658280.png)

